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CH1055 Technical Support Center
Welcome to the technical support center for the CH1055 near-infrared II (NIR-II) fluorescent

dye. This guide is designed to assist researchers, scientists, and drug development

professionals in optimizing their experiments and troubleshooting common issues encountered

during deep tissue fluorescence imaging with CH1055.

Frequently Asked Questions (FAQs)
Q1: What is CH1055 and what are its primary applications?

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with an excitation

wavelength of 808 nm and an emission wavelength of 1055 nm.[1] Its primary applications are

in in vivo deep tissue imaging, where it offers significant advantages over traditional NIR-I dyes

due to reduced photon scattering and lower tissue autofluorescence.[2][3][4] It can be

conjugated to antibodies and other ligands for targeted molecular imaging of structures like

tumors.[2][5][6]

Q2: What are the key advantages of using CH1055 for in vivo imaging?

CH1055 offers several key advantages:

Deep Tissue Penetration: As a NIR-II fluorophore, CH1055 allows for imaging at greater

depths (up to centimeters) with higher resolution compared to NIR-I dyes.[3][5][7] It has been
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successfully used to image brain tumors at a depth of approximately 4 mm.[5][6]

High Signal-to-Background Ratio: Imaging in the NIR-II window minimizes tissue

autofluorescence, leading to a superior signal-to-background ratio and clearer images.[5][8]

[9]

Rapid Excretion: CH1055 has a low molecular weight (approx. 970 Da) and is rapidly

excreted through the kidneys (around 90% within 24 hours), which significantly reduces the

risk of long-term toxicity.[1][5]

Bioconjugation Capability: CH1055 can be readily conjugated to targeting moieties like

antibodies and peptides, enabling specific molecular imaging.[1][2][6][10]

Q3: How does CH1055 compare to the clinically approved NIR-I dye, Indocyanine Green

(ICG)?

CH1055 has demonstrated superior performance compared to ICG in several preclinical

studies. It provides better resolution of lymphatic vasculature and has shown a higher tumor-to-

normal tissue ratio in targeted imaging studies.[5][6] While ICG also has an emission tail in the

NIR-II region, CH1055 is specifically designed for optimal performance in this window.[10]

Q4: What are the storage and handling recommendations for CH1055?

For long-term storage, CH1055 stock solutions should be stored at -80°C and used within 6

months. For short-term storage, -20°C is suitable for up to one month. It is important to protect

the dye from light and avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide
This guide addresses common issues that may arise during experiments with CH1055.
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Potential Cause Recommended Solution

Suboptimal Imaging Parameters

Ensure the imaging system is equipped with an

InGaAs detector suitable for the NIR-II range.

[11] Optimize excitation laser power and

exposure time. Start with settings used in

published studies and adjust as needed.[12]

Incorrect Filter Sets

Use appropriate long-pass filters (e.g., 1000 nm

or 1100 nm) to effectively block excitation light

and tissue autofluorescence.[13]

Low Dye Concentration

The concentration of the injected CH1055

conjugate may be too low. If the signal is weak,

consider increasing the administered dose.[12]

Photobleaching

Although NIR dyes are generally more

photostable, excessive exposure to the

excitation laser can cause photobleaching.[14]

Minimize light exposure by using the lowest

possible laser power and exposure time that

provides an adequate signal. Use a fast scan

mode for initial setup and optimization.[12]

Tissue Attenuation

Deep tissue imaging is inherently challenging

due to light scattering and absorption.[3][15]

Ensure the target is within the achievable

penetration depth for your imaging system and

tissue type.

Aggregation-Caused Quenching (ACQ)

Organic dyes can sometimes aggregate at high

concentrations, leading to fluorescence

quenching.[16] Ensure proper solubilization of

the dye conjugate before injection.

High Background Signal
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Potential Cause Recommended Solution

Tissue Autofluorescence

While significantly reduced in the NIR-II window,

some autofluorescence can still be present.

Ensure the use of appropriate long-pass

emission filters to minimize the collection of

autofluorescence signals.[9][17][18]

Excitation Light Leakage

A small Stokes shift can lead to leakage of the

excitation light into the emission channel.[19]

Use high-quality, narrow bandpass filters for the

excitation source and steep-edged long-pass

filters for emission detection.

Non-specific Binding/Uptake of Conjugate

If using a targeted conjugate, high background

may be due to non-specific binding. Ensure

proper blocking steps in your protocol. The use

of PEGylation can help reduce non-specific

uptake.[5][6]

Improper Dye Conjugation

Unconjugated (free) dye can circulate and

contribute to background signal. Ensure the

purification steps after conjugation are thorough

to remove any unbound CH1055.

Conjugation Issues
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Potential Cause Recommended Solution

Inefficient Labeling

The concentration of the antibody or protein

may be too low for efficient conjugation. A

starting concentration of >0.5 mg/mL is often

recommended.[20] The presence of impurities

or stabilizing proteins like BSA in the antibody

solution can also interfere with the reaction.[20]

[21]

Interfering Buffer Components

Buffers containing primary amines (e.g., Tris) or

preservatives like sodium azide can compete

with the labeling reaction.[22][23] Dialyze the

antibody against a suitable buffer like PBS

before conjugation.[21]

Incorrect pH

The pH of the reaction buffer is critical for

efficient conjugation. For NHS ester reactions, a

pH of 8.5 ± 0.5 is typically recommended.[21]

Hydrolysis of Reactive Dye

NHS esters are susceptible to hydrolysis.

Prepare the dye solution immediately before use

and avoid moisture.[23]

Quantitative Data Summary
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Parameter CH1055

CH1055

Derivative (CH-

4T)

ICG (NIR-I Dye) Reference

Excitation

Wavelength
808 nm 808 nm ~800 nm [1]

Emission

Wavelength
1055 nm

~1000 nm (blue-

shifted)
~830 nm [1][3]

Quantum Yield
Low

(unspecified)

1.8% (with

plasma protein)
Low [3]

Tumor-to-Normal

Tissue Ratio
>5 (at 24h) - <2 [6]

Imaging Depth
~4 mm (brain

tumor)
- <1 mm [5][6][9]

Experimental Protocols
Protocol 1: General In Vivo Imaging with CH1055-PEG

Preparation of CH1055-PEG Solution: Dissolve CH1055-PEG in sterile PBS to the desired

concentration. Ensure complete dissolution to avoid aggregation.

Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved

institutional protocols.

Injection: Administer the CH1055-PEG solution intravenously (e.g., via tail vein injection).

The exact dosage will depend on the specific application and animal model, but a starting

point can be derived from published studies (e.g., 60 µg for a mouse).[2][6]

Image Acquisition:

Position the animal in the imaging system.

Set the excitation wavelength to 808 nm.
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Use a suitable long-pass filter (e.g., 1000 nm or 1300 nm) to collect the emission signal.

[24]

Optimize the exposure time and laser power to achieve a good signal-to-noise ratio while

minimizing photobleaching.

Acquire images at various time points post-injection (e.g., 1h, 6h, 24h) to determine the

optimal imaging window for your target.[2][6]

Protocol 2: Antibody Conjugation to CH1055 (NHS Ester
Chemistry)

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or

other primary amines, dialyze the antibody against PBS.

The antibody concentration should ideally be ≥ 1 mg/mL.[22]

Reaction Setup:

Adjust the pH of the antibody solution to ~8.5 using a suitable buffer (e.g., 1M sodium

bicarbonate).[21]

Dissolve the CH1055-NHS ester in anhydrous DMSO immediately before use to create a

stock solution.[21]

Add the CH1055-NHS ester stock solution to the antibody solution. The molar ratio of dye

to antibody will need to be optimized, but a starting point is a 10-20 fold molar excess of

the dye.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification:
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Remove unconjugated dye using a purification method such as a desalting column (e.g.,

Sephadex G-25) or dialysis.[21]

Collect the fractions containing the labeled antibody.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and the absorbance maximum of CH1055.

The protein concentration and DOL can be calculated using the Beer-Lambert law and

correction factors for the dye's absorbance at 280 nm.[21]

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a

cryoprotectant like glycerol) for long-term storage. Protect from light.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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